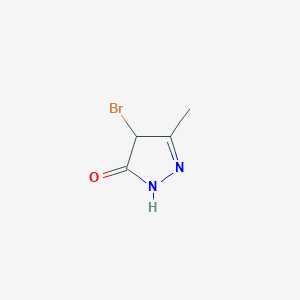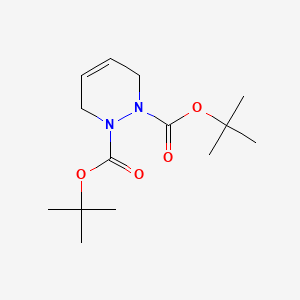![molecular formula C8H11ClO B1267036 Bicyclo[2.2.1]heptan-2-carbonylchlorid CAS No. 35202-90-5](/img/structure/B1267036.png)
Bicyclo[2.2.1]heptan-2-carbonylchlorid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bicyclo[2.2.1]heptane derivatives often involves intricate chemical reactions designed to form the bicyclic framework with the desired functional groups. For example, Ikeuchi et al. (2021) describe a synthetic method for a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons, involving an intermolecular Diels-Alder reaction, highlighting the compound's versatility as a building block in organic synthesis (Ikeuchi et al., 2021). Similarly, Della and Knill (1994) achieved the synthesis of bicyclo[2.2.1]heptanes with functionality at each bridgehead through radical cyclization, underscoring the compound's potential in creating complex molecular structures (Della & Knill, 1994).
Molecular Structure Analysis
Investigations into the molecular structure of bicyclo[2.2.1]heptane derivatives have provided insights into their conformational dynamics and stability. The work by Hazra, Mukherjee, and Kumar (2009) on the crystal structure and DFT studies of a specific bicyclic compound showcases the detailed molecular geometry and electronic structure, indicating a high kinetic stability due to a significant HOMO–LUMO gap (Hazra, Mukherjee, & Kumar, 2009).
Chemical Reactions and Properties
Bicyclo[2.2.1]heptane-2-carbonyl chloride undergoes a range of chemical reactions, reflecting its reactivity and chemical properties. For instance, the chlorination study by Roberts, Urbánek, and Armstrong (1949) explores its reactivity towards sulfuryl chloride, yielding mono- and dichloro products, illustrating the compound's susceptibility to halogenation reactions (Roberts, Urbánek, & Armstrong, 1949).
Physical Properties Analysis
The physical properties of bicyclo[2.2.1]heptane-2-carbonyl chloride, such as its boiling and melting points, solubility, and stability, are crucial for understanding its behavior in various chemical environments. The study by Zutty and Whitworth (1964) on vinyl chloride/bicyclo(2.2.1) hepta-2,5-diene copolymers highlights how the incorporation of the bicycloheptadiene unit affects the physical properties of the resulting polymers, such as increasing the softening point, which illustrates the impact of the bicyclic structure on material properties (Zutty & Whitworth, 1964).
Chemical Properties Analysis
The chemical properties of bicyclo[2.2.1]heptane-2-carbonyl chloride, including its reactivity with different chemical reagents, stability under various conditions, and ability to undergo transformations into other compounds, are fundamental aspects of its chemistry. The synthesis and analysis by Plettner et al. (2005) provide a deep dive into its precursor's resolution and absolute configuration, shedding light on its stereochemical behavior and hydrogen-bonding properties, which are critical for understanding its interactions and reactivity (Plettner et al., 2005).
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Bicyclo[2.2.1]heptan-2-carbonylchlorid dient als wertvolles Zwischenprodukt in der organischen Synthese. Seine Struktur eignet sich für Diels-Alder-Reaktionen, die eine zentrale Rolle beim Aufbau komplexer organischer Verbindungen spielen . Die Reaktivität der Verbindung ermöglicht die Herstellung neuartiger bicyclischer Strukturen, die als Gerüste für Pharmazeutika und Agrochemikalien dienen können .
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung zur Synthese von Medikamentenkandidaten verwendet. Ihr bicyclisches Gerüst findet sich in mehreren bioaktiven Molekülen wieder, wodurch sie zu einem essentiellen Baustein für die Entwicklung neuer Therapeutika wird . Die Fähigkeit der Verbindung, verschiedene chemische Umwandlungen zu durchlaufen, macht sie zu einem Schlüsselvorläufer bei der Entwicklung von Molekülen mit potenziellen pharmakologischen Aktivitäten .
Materialwissenschaften
This compound wird auch in der Materialwissenschaft für die Entwicklung neuer Polymere und fortschrittlicher Materialien erforscht. Seine starre Struktur kann Festigkeit und Stabilität verleihen, wenn sie in polymeren Ketten integriert wird . Forscher untersuchen seinen Einsatz bei der Herstellung von Materialien mit einzigartigen Eigenschaften, wie z. B. erhöhter Haltbarkeit oder spezifischer Reaktivität unter bestimmten Bedingungen .
Analytische Chemie
In der analytischen Chemie kann diese Verbindung als Standard oder Reagenz in verschiedenen analytischen Methoden verwendet werden. Seine klar definierte Struktur und Reaktivität machen ihn geeignet für den Einsatz in Kalibrierungskurven und als Reaktant in synthesebasierten Nachweismethoden .
Umweltwissenschaften
Die potenziellen Anwendungen der Verbindung im Umweltbereich werden untersucht, insbesondere im Kontext der Sanierung von Umweltverschmutzung. Ihre chemischen Eigenschaften können genutzt werden, um Verbindungen zu erzeugen, die Schadstoffe neutralisieren oder binden können .
Biochemie
In der Biochemie ist this compound aufgrund seines Potenzials, natürliche biochemische Prozesse zu imitieren oder zu stören, von Interesse. Es könnte verwendet werden, um Analoga natürlicher Verbindungen oder Inhibitoren biologischer Pfade zu synthetisieren .
Wirkmechanismus
Target of Action
Bicyclo[2.2.1]heptane-2-carbonyl chloride has been identified as a potential antagonist of the chemokine receptor CXCR2 . The chemokine receptor CXCR2 plays a crucial role in the body’s immune response by mediating the migration of leukocytes, particularly neutrophils, to sites of inflammation or injury .
Mode of Action
The exact mode of action of Bicyclo[22It is believed to interact with the chemokine receptor cxcr2, inhibiting its function and thereby reducing the migration of leukocytes . This can help to modulate the body’s immune response and potentially reduce inflammation .
Biochemical Pathways
The primary biochemical pathway affected by Bicyclo[2.2.1]heptane-2-carbonyl chloride is the chemokine signaling pathway, specifically the signaling of the chemokine receptor CXCR2 . By acting as an antagonist of CXCR2, Bicyclo[2.2.1]heptane-2-carbonyl chloride can disrupt the normal functioning of this pathway, potentially leading to a reduction in inflammation and other immune responses .
Pharmacokinetics
The pharmacokinetic properties of Bicyclo[22In vivo studies in rats have indicated that it has an excellent pharmacokinetic profile . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of Bicyclo[2.2.1]heptane-2-carbonyl chloride and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Bicyclo[2.2.1]heptane-2-carbonyl chloride’s action are primarily related to its antagonistic activity against the chemokine receptor CXCR2 . By inhibiting CXCR2, Bicyclo[2.2.1]heptane-2-carbonyl chloride can potentially reduce the migration of leukocytes to sites of inflammation or injury, thereby modulating the body’s immune response .
Action Environment
The action, efficacy, and stability of Bicyclo[2.2.1]heptane-2-carbonyl chloride can be influenced by various environmental factors. For example, factors such as temperature and pH could potentially affect the stability of the compound . Additionally, the presence of other substances in the body could potentially influence the compound’s efficacy and action. More research is needed to fully understand how these and other environmental factors influence the action of Bicyclo[2.2.1]heptane-2-carbonyl chloride.
Eigenschaften
IUPAC Name |
bicyclo[2.2.1]heptane-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBUZLAZTFSUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956654 | |
| Record name | Bicyclo[2.2.1]heptane-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35202-90-5 | |
| Record name | 2-Norbornane carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035202905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptane-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)

![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)









